N-benzyl-2-(5-bromo-1H-indol-1-yl)-N-methylacetamide
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Overview
Description
N-benzyl-2-(5-bromo-1H-indol-1-yl)-N-methylacetamide: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a brominated indole moiety, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(5-bromo-1H-indol-1-yl)-N-methylacetamide typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Acylation: The brominated indole is then acylated with N-benzyl-N-methylacetamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions may target the carbonyl group in the acetamide moiety.
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Biological Probes: Used in the study of biological pathways and mechanisms.
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Investigated for potential therapeutic effects in various diseases.
Diagnostic Tools: Used in the development of diagnostic assays.
Industry
Material Science:
Agriculture: Investigated for use as agrochemicals.
Mechanism of Action
The mechanism of action of N-benzyl-2-(5-bromo-1H-indol-1-yl)-N-methylacetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets such as enzymes, receptors, and ion channels. The bromine atom may enhance binding affinity or selectivity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-(1H-indol-1-yl)-N-methylacetamide: Lacks the bromine atom, which may result in different reactivity and biological activity.
N-benzyl-2-(5-chloro-1H-indol-1-yl)-N-methylacetamide: Contains a chlorine atom instead of bromine, which may affect its chemical and biological properties.
Uniqueness
The presence of the bromine atom in N-benzyl-2-(5-bromo-1H-indol-1-yl)-N-methylacetamide can significantly influence its chemical reactivity and biological interactions, making it unique compared to its non-brominated or differently halogenated analogs.
Properties
Molecular Formula |
C18H17BrN2O |
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Molecular Weight |
357.2 g/mol |
IUPAC Name |
N-benzyl-2-(5-bromoindol-1-yl)-N-methylacetamide |
InChI |
InChI=1S/C18H17BrN2O/c1-20(12-14-5-3-2-4-6-14)18(22)13-21-10-9-15-11-16(19)7-8-17(15)21/h2-11H,12-13H2,1H3 |
InChI Key |
NLJRBDNUXBOJHF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CN2C=CC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
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